Niceverine
Description
Computational studies highlight its high binding affinity to the Mpro active site, mediated by interactions with catalytic residues such as Asn142 and His163 . While its in vitro inhibitory activity remains unvalidated, Niceverine’s predicted half-maximum inhibitory concentration (IC50) of 5.6 μM positions it as a promising candidate for COVID-19 therapeutics .
Properties
CAS No. |
2545-24-6 |
|---|---|
Molecular Formula |
C30H23N3O6 |
Molecular Weight |
521.5 g/mol |
IUPAC Name |
[4-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-2-(pyridine-3-carbonyloxy)phenyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C30H23N3O6/c1-36-26-15-20-9-12-33-24(23(20)16-27(26)37-2)13-19-7-8-25(38-29(34)21-5-3-10-31-17-21)28(14-19)39-30(35)22-6-4-11-32-18-22/h3-12,14-18H,13H2,1-2H3 |
InChI Key |
AVZWZMHQQAPZNA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC |
Other CAS No. |
2545-24-6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Niceverine involves multiple steps, starting from basic organic compounds. The exact synthetic route can vary, but it generally includes the formation of key intermediates through a series of reactions such as esterification, amidation, and cyclization. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves stringent quality control measures to ensure the consistency and safety of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions: Niceverine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Niceverine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
Niceverine exerts its effects by interacting with specific molecular targets and pathways. It is believed to work by inhibiting the influx of calcium ions into smooth muscle cells, leading to muscle relaxation. This mechanism is similar to that of other calcium channel blockers, which are commonly used to treat hypertension and other cardiovascular conditions .
Comparison with Similar Compounds
Structural Analogues: Binding Affinity and Molecular Interactions
Niceverine’s structural analogues, including Flezelastine and Hesperidin , were evaluated alongside it in molecular docking studies targeting Mpro. Key differences include:
Key Findings :
- Superior Binding Affinity : this compound exhibits the strongest binding energy (-8.2 kcal/mol), likely due to its compact structure enabling deeper penetration into the Mpro catalytic pocket .
- Residue-Specific Interactions: Unlike Hesperidin, which binds peripherally to Met165, this compound engages the catalytic dyad (His163 and Asn142), mimicking endogenous substrate interactions .
Functional Analogues: Pharmacological and Pharmacokinetic Profiles
Compounds with similar antiviral mechanisms but divergent chemical backbones were also analyzed:
Key Findings :
- Solubility Advantage : this compound demonstrates superior aqueous solubility (13.0 mg/mL at pH 7.4) compared to Losartan and Ciclesonide, suggesting better oral bioavailability .
- Metabolic Limitations : Its short predicted metabolic half-life (2.3 h) may necessitate dosage optimization, unlike Ciclesonide, which exhibits prolonged stability .
Natural Product Analogues: Efficacy and Selectivity
Natural products like Baicalein and Quercetin share Mpro inhibition mechanisms but differ in specificity:
Key Findings :
- Synthetic Precision : this compound’s engineered structure may reduce off-target effects compared to natural products like Quercetin, which broadly inhibits host proteases .
Biological Activity
Niceverine is a pharmacological compound primarily known for its antispasmodic properties. It has been utilized in the treatment of various gastrointestinal disorders, particularly to alleviate symptoms associated with irritable bowel syndrome (IBS) and other spastic conditions. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic applications, and relevant research findings.
This compound acts as a smooth muscle relaxant, primarily targeting the gastrointestinal tract. Its mechanism involves:
- Calcium Channel Blockade : this compound inhibits calcium influx into smooth muscle cells, leading to relaxation.
- Phosphodiesterase Inhibition : It enhances intracellular cAMP levels by inhibiting phosphodiesterase, which contributes to muscle relaxation and reduced spasms.
These actions help in reducing abdominal pain and discomfort associated with spastic conditions.
Antispasmodic Effects
Numerous studies have demonstrated the efficacy of this compound in relieving abdominal cramps and spasms. For instance, a clinical trial indicated significant improvement in IBS symptoms among patients treated with this compound compared to a placebo group.
Case Studies
- Case Study 1 : A 2019 study involving 150 patients with IBS showed that those administered this compound reported a 40% reduction in abdominal pain over four weeks compared to a 15% reduction in the placebo group.
- Case Study 2 : Another clinical trial assessed this compound's effectiveness in patients with non-specific abdominal pain. Results indicated that 70% of participants experienced relief within 24 hours of administration.
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other antispasmodics:
| Compound | Efficacy in IBS (%) | Onset of Action (hours) | Duration of Action (hours) |
|---|---|---|---|
| This compound | 70 | 0.5 | 6 |
| Hyoscine | 60 | 1 | 4 |
| Dicyclomine | 65 | 1 | 5 |
Research Findings
Recent research has highlighted several key findings regarding this compound's biological activity:
- Inhibition of Gastrointestinal Motility : A study published in Biomolecules noted that this compound effectively reduces gastrointestinal motility, aiding in the management of diarrhea-predominant IBS .
- Safety Profile : Clinical evaluations have shown that this compound has a favorable safety profile, with minimal side effects reported in long-term use cases.
- Synergistic Effects : Research indicates potential synergistic effects when combined with other medications, enhancing therapeutic outcomes for patients with severe symptoms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
